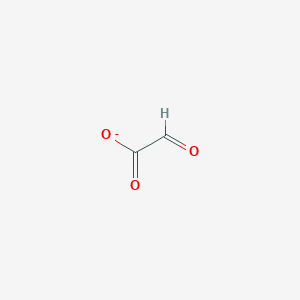

Glyoxylate

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C2HO3- |

|---|---|

Peso molecular |

73.03 g/mol |

Nombre IUPAC |

oxaldehydate |

InChI |

InChI=1S/C2H2O3/c3-1-2(4)5/h1H,(H,4,5)/p-1 |

Clave InChI |

HHLFWLYXYJOTON-UHFFFAOYSA-M |

SMILES |

C(=O)C(=O)[O-] |

SMILES canónico |

C(=O)C(=O)[O-] |

Sinónimos |

glyoxalic acid glyoxylate glyoxylic acid glyoxylic acid, 14C2-labeled glyoxylic acid, 2-(14)C-labeled glyoxylic acid, calcium salt glyoxylic acid, sodium salt glyoxylic acid, sodium salt, 14C-labeled glyoxylic acid, sodium salt, 2-(14)C-labeled |

Origen del producto |

United States |

Foundational & Exploratory

The Glyoxylate Cycle in Plant Germination: A Technical Guide for Researchers

Abstract

During the initial stages of germination, particularly in oilseed plants, the glyoxylate cycle serves as a critical metabolic pathway. It facilitates the conversion of stored lipids into carbohydrates, providing the nascent seedling with the necessary energy and carbon skeletons for growth before the onset of photosynthesis. This technical guide provides an in-depth exploration of the this compound cycle's core biochemical processes, regulatory networks, and the experimental methodologies required for its investigation. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this essential plant metabolic pathway.

Introduction

Seed germination is a pivotal and energy-intensive phase in the life cycle of a plant. In species that store energy predominantly as oils (lipids), such as castor bean, sunflower, and Arabidopsis, the mobilization of these reserves is paramount for successful seedling establishment. The this compound cycle, a modified version of the tricarboxylic acid (TCA) cycle, is the central metabolic engine driving this conversion.[1][2] Unlike the TCA cycle, the this compound cycle bypasses the decarboxylation steps, enabling a net synthesis of four-carbon compounds from two-carbon acetyl-CoA units derived from fatty acid β-oxidation.[2] This pathway is localized within specialized peroxisomes called glyoxysomes.[3] This guide will dissect the enzymatic reactions, summarize key quantitative data, detail experimental protocols, and illustrate the intricate signaling pathways that govern the this compound cycle during plant germination.

The Core Biochemical Pathway

The this compound cycle utilizes some enzymes of the TCA cycle but is distinguished by two key enzymes: isocitrate lyase (ICL) and malate (B86768) synthase (MS).[2] The cycle initiates with the acetyl-CoA generated from the β-oxidation of fatty acids stored in oil bodies.

The primary steps are as follows:

-

Citrate (B86180) Synthesis: Acetyl-CoA condenses with oxaloacetate to form citrate, catalyzed by citrate synthase.

-

Isocitrate Formation: Citrate is isomerized to isocitrate by aconitase.

-

Cleavage of Isocitrate: This is the first bypass step. Isocitrate lyase cleaves isocitrate into succinate (B1194679) and this compound.[2]

-

Malate Synthesis: This is the second unique step. Malate synthase catalyzes the condensation of this compound with a second molecule of acetyl-CoA to form malate.[2]

-

Oxaloacetate Regeneration: Malate is then oxidized to oxaloacetate by malate dehydrogenase, replenishing the cycle's starting substrate.

The succinate produced by isocitrate lyase is transported to the mitochondria, where it enters the TCA cycle and is converted to malate and then oxaloacetate. This oxaloacetate can then be used for gluconeogenesis to produce glucose, which is subsequently converted to sucrose (B13894) for transport to the growing embryonic axis.

Quantitative Data on Enzyme Activity and Metabolite Levels

The activity of the key this compound cycle enzymes, isocitrate lyase and malate synthase, increases significantly during early germination and declines as the seedling establishes photosynthetic capability. Metabolite pool sizes also fluctuate to accommodate the high flux through this pathway.

Table 1: Specific Activities of Isocitrate Lyase and Malate Synthase in Germinating Seeds of Various Plant Species.

| Plant Species | Tissue | Germination Stage | Isocitrate Lyase Activity (nmol/min/mg protein) | Malate Synthase Activity (nmol/min/mg protein) | Reference |

| Ricinus communis (Castor Bean) | Endosperm | 5 days | ~150 | ~250 | [4] |

| Arabidopsis thaliana | Seedling | 3 days | ~40 | ~60 | [5] |

| Hordeum vulgare (Barley) | Scutellum | 3 days | ~25 | ~35 | [6] |

| Linum usitatissimum (Flax) | Seedling | 3 days | Increases rapidly | Increases rapidly | [7] |

| Gossypium barbadense (Pima Cotton) | Ungerminated Seed | Dry | Not detected | 8.53 units/mg dry weight | [8] |

Table 2: Relative Abundance of this compound Cycle Intermediates During Barley Seed Germination.

| Metabolite | Tissue | Germination Stage (days) | Relative Abundance | Reference |

| Citrate | Scutellum | 1-5 | Predominant organic acid | [6] |

| Malate | Scutellum | 1-3 | Declining | [6] |

| Succinate | Scutellum & Endosperm | 1-5 | Low | [6] |

| Malate | Endosperm | 1-3 | Abundant | [6] |

Experimental Protocols

Isolation of Glyoxysomes from Castor Bean Endosperm

This protocol is adapted from established methods for isolating these specialized peroxisomes.[9][10]

-

Homogenization: Germinate castor bean seeds in the dark for 4-5 days. Dissect the endosperm tissue and homogenize it in a chilled grinding medium (e.g., 0.1 M Tris-HCl pH 7.5, 10 mM KCl, 1 mM EDTA, and 0.4 M sucrose).

-

Filtration and Centrifugation: Filter the homogenate through layers of cheesecloth and miracloth. Centrifuge the filtrate at a low speed (e.g., 600 x g for 10 min) to remove cell debris and nuclei.

-

High-Speed Centrifugation: Centrifuge the supernatant at a higher speed (e.g., 10,000 x g for 30 min) to pellet the organelles, including glyoxysomes, mitochondria, and proplastids.

-

Sucrose Density Gradient Centrifugation: Resuspend the pellet in a small volume of grinding medium and layer it onto a pre-formed continuous or discontinuous sucrose gradient (e.g., 20-60% w/w).

-

Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 100,000 x g for 2-4 hours).

-

Fraction Collection: Glyoxysomes will band at a characteristic high density (approx. 1.25 g/cm³).[9] Carefully collect the glyoxysome fraction using a pipette or a fraction collector.

-

Purity Assessment: Assess the purity of the isolated glyoxysomes by measuring the activity of marker enzymes (isocitrate lyase and malate synthase for glyoxysomes, fumarase for mitochondria, and chlorophyll (B73375) for plastids).

Spectrophotometric Assay for Isocitrate Lyase (ICL) Activity

This continuous spectrophotometric assay measures the formation of the this compound-phenylhydrazone complex.

-

Principle: Isocitrate is cleaved by ICL to succinate and this compound. The this compound produced reacts with phenylhydrazine (B124118) to form this compound phenylhydrazone, which absorbs light at 324 nm.

-

Reagents:

-

Reaction Buffer: 50 mM Imidazole buffer, pH 6.8

-

50 mM MgCl₂

-

10 mM EDTA

-

40 mM Phenylhydrazine HCl

-

10 mM DL-Isocitric acid

-

Enzyme extract (from isolated glyoxysomes or total protein extract)

-

-

Procedure:

-

In a cuvette, mix the reaction buffer, MgCl₂, EDTA, and phenylhydrazine.

-

Add the enzyme extract and equilibrate to 30°C.

-

Initiate the reaction by adding DL-isocitric acid.

-

Monitor the increase in absorbance at 324 nm for 5-10 minutes.

-

Calculate the enzyme activity based on the molar extinction coefficient of this compound phenylhydrazone.

-

Spectrophotometric Assay for Malate Synthase (MS) Activity

This assay measures the release of Coenzyme A (CoA) which then reacts with DTNB.

-

Principle: Malate synthase condenses acetyl-CoA and this compound to form malate and CoA. The free thiol group of the released CoA reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm.

-

Reagents:

-

Reaction Buffer: 50 mM Imidazole buffer, pH 8.0

-

100 mM MgCl₂

-

2.5 mM Acetyl-CoA

-

10 mM Glyoxylic acid

-

2 mM DTNB in ethanol

-

Enzyme extract

-

-

Procedure:

-

In a cuvette, combine the reaction buffer, MgCl₂, and DTNB.

-

Add the enzyme extract and glyoxylic acid, and equilibrate to 30°C.

-

Start the reaction by adding acetyl-CoA.

-

Record the increase in absorbance at 412 nm over time.

-

Calculate the activity using the molar extinction coefficient of TNB.

-

Analysis of Organic Acids by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of this compound cycle intermediates.

-

Extraction: Homogenize plant tissue in a suitable solvent (e.g., 80% ethanol) and centrifuge to remove debris.

-

Sample Preparation: The supernatant can be further purified using ion-exchange chromatography to isolate the organic acid fraction.

-

Chromatography:

-

Column: A reversed-phase C18 column or a specific organic acid analysis column.

-

Mobile Phase: An acidic mobile phase (e.g., dilute sulfuric acid or phosphate (B84403) buffer at low pH) is typically used for ion suppression.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is common for organic acids.

-

-

Quantification: Compare the peak areas of the samples to those of known standards for each organic acid to determine their concentrations.

Regulatory and Signaling Pathways

The expression and activity of this compound cycle enzymes are tightly regulated by a complex network of signaling pathways involving sugars and plant hormones.

Sugar Signaling

High levels of soluble sugars, particularly sucrose and glucose, are known to repress the expression of genes encoding isocitrate lyase and malate synthase. This is a form of catabolite repression, ensuring that the energy-intensive process of converting fats to sugars is curtailed when sufficient sugars are already available. This regulation can occur through both hexokinase-dependent and -independent signaling pathways.

Hormonal Regulation

The balance between abscisic acid (ABA) and gibberellins (B7789140) (GA) is a key determinant of seed dormancy and germination, and it also influences the activity of the this compound cycle.

-

Abscisic Acid (ABA): Generally considered an inhibitor of germination, ABA can repress the expression of this compound cycle genes.

-

Gibberellins (GA): These hormones promote germination and can induce the expression of ICL and MS.

The interplay between these hormones and their downstream signaling components, including transcription factors and protein kinases/phosphatases, fine-tunes the activation of the this compound cycle.[11][12][13]

Post-translational Modifications

The activity of this compound cycle enzymes can also be regulated at the post-translational level.[1] Phosphorylation and dephosphorylation events, mediated by protein kinases and phosphatases, can modulate enzyme activity in response to cellular signals.[14][15] While specific kinases and phosphatases targeting ICL and MS in plants are still being fully elucidated, this represents an important layer of rapid control over the metabolic flux through the cycle.

Experimental Workflow

A typical workflow for investigating the this compound cycle in plant germination involves a multi-faceted approach, integrating biochemical, molecular, and analytical techniques.

Conclusion

The this compound cycle is a sophisticated and indispensable metabolic pathway that underpins the successful transition from a dormant seed to a viable seedling in many plant species. Its intricate regulation at the transcriptional, translational, and post-translational levels by both internal developmental cues and external environmental signals highlights its central role in plant physiology. The experimental approaches detailed in this guide provide a robust framework for researchers to further unravel the complexities of this pathway. A deeper understanding of the this compound cycle not only enhances our fundamental knowledge of plant metabolism but also holds potential for applications in crop improvement and the development of novel herbicides. Further research into the specific transcription factors, protein kinases, and phosphatases that govern this cycle will undoubtedly reveal new layers of regulatory control and open up new avenues for targeted manipulation.

References

- 1. Translational or post-translational processes affect differentially the accumulation of isocitrate lyase and malate synthase proteins and enzyme activities in embryos and seedlings of Brassica napus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cellular origin of glyoxysomal proteins in germinating castor-bean endosperm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Enzymes of the this compound cycle in germinating peanuts and castor beans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Postgerminative growth and lipid catabolism in oilseeds lacking the this compound cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound cycle and metabolism of organic acids in the scutellum of barley seeds during germination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzyme Profiles in Seedling Development and the Effect of Itaconate, an Isocitrate Lyase-directed Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Malate Synthase Activity in Cotton and Other Ungerminated Oilseeds: A Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Glyoxysomes From Castor Bean Endosperm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of glyoxysomes from castor bean endosperm [pubmed.ncbi.nlm.nih.gov]

- 11. Hormone cross-talk during seed germination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antagonistic Regulation of ABA and GA in Metabolism and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fiveable.me [fiveable.me]

- 15. Posttranslational Protein Modifications in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Isocitrate Lyase in Bacterial Metabolism, Pathogenesis, and as a Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isocitrate lyase (ICL) is a pivotal enzyme in the metabolic flexibility of numerous bacteria, enabling their survival and proliferation under nutrient-limiting conditions. As a key component of the glyoxylate shunt, ICL facilitates the utilization of two-carbon compounds for biosynthesis, a critical capability for pathogens residing within a host environment. This technical guide provides a comprehensive overview of the function of isocitrate lyase in bacteria, detailing its role in the this compound cycle, its significance in pathogenesis, and its emergence as a promising target for novel antimicrobial agents. The document presents quantitative data on ICL activity, detailed experimental protocols for its characterization, and visual representations of its metabolic context to serve as a valuable resource for the scientific community.

Introduction: The this compound Shunt and the Significance of Isocitrate Lyase

Many bacteria, when faced with a limited supply of carbohydrates, can switch their metabolism to utilize alternative carbon sources such as fatty acids or acetate (B1210297). This metabolic adaptation is largely dependent on the this compound shunt, an anabolic pathway that bypasses the decarboxylation steps of the tricarboxylic acid (TCA) cycle.[1][2][3][4][5] The this compound cycle is crucial for the net conversion of acetyl-CoA, derived from the breakdown of fatty acids or acetate, into intermediates for gluconeogenesis and other biosynthetic processes.[1][5]

At the heart of this pathway lies isocitrate lyase (ICL), an enzyme that catalyzes the cleavage of isocitrate into succinate (B1194679) and this compound.[1][2][3][4][5][6] This reaction is the first committed step of the this compound shunt and, along with malate (B86768) synthase, represents the two signature enzymes of this cycle.[1][2][3][4][5] By circumventing the CO2-producing steps of the TCA cycle, ICL allows for the net assimilation of carbon from two-carbon compounds.[1][6] The succinate produced can enter the TCA cycle to generate energy, while the this compound is condensed with another molecule of acetyl-CoA by malate synthase to form malate, which can then be used for the synthesis of glucose and other essential molecules.[1][2][6]

The ability to utilize non-traditional carbon sources is particularly important for pathogenic bacteria during infection. Inside the host, pathogens often encounter environments rich in fatty acids and poor in glucose. Consequently, the this compound shunt and the activity of isocitrate lyase are frequently essential for the survival, persistence, and virulence of a wide range of bacterial pathogens, including Mycobacterium tuberculosis.[2][3][4][5][7][8] The absence of the this compound cycle, and specifically isocitrate lyase, in mammals makes it an attractive target for the development of new antimicrobial drugs with high specificity and potentially low toxicity.[2][3][4][5][7][8][9][10]

The this compound Shunt: A Detailed Overview

The this compound shunt operates as a bypass of the TCA cycle, sharing several of its enzymes. The pathway begins with the condensation of acetyl-CoA and oxaloacetate to form citrate, which is then isomerized to isocitrate, mirroring the initial steps of the TCA cycle. At this juncture, the metabolic flux is partitioned between the TCA cycle and the this compound shunt, a critical regulatory point.

In bacteria growing on two-carbon compounds, the flux is directed through the this compound shunt. Isocitrate lyase cleaves isocitrate into this compound and succinate. The succinate can be further metabolized in the TCA cycle. The this compound then combines with a second molecule of acetyl-CoA, a reaction catalyzed by malate synthase, to produce malate. Malate can then be oxidized to oxaloacetate, replenishing the TCA cycle intermediate and providing a precursor for gluconeogenesis.

Quantitative Analysis of Isocitrate Lyase Activity

The specific activity of isocitrate lyase varies significantly among different bacterial species and is tightly regulated by the available carbon source. Generally, ICL activity is low during growth on glucose and high when bacteria are cultured on acetate or fatty acids.

| Bacterial Species | Growth Condition | Specific Activity of Isocitrate Lyase | Reference |

| Corynebacterium glutamicum | Glucose | 0.01 U/mg of protein | [11] |

| Corynebacterium glutamicum | Acetate | 2.8 U/mg of protein | [11] |

| Overexpressing C. glutamicum | Glucose | 0.1 U/mg of protein | [11] |

| Overexpressing C. glutamicum | Acetate | 7.4 U/mg of protein | [11] |

| Mycobacterium avium | Minimal medium + Palmitate | Enhanced activity | [12] |

| Mycobacterium avium | Minimal medium + Acetate | Enhanced activity | [12] |

| Mycobacterium tuberculosis | Minimal medium + Palmitate | Enhanced activity | [12] |

| Mycobacterium tuberculosis | Minimal medium + Acetate | Enhanced activity | [12] |

| Rhodococcus equi | Acetate | High activity | [13] |

| Rhodococcus equi | Lactate (B86563) | High activity | [13] |

Table 1: Specific Activity of Isocitrate Lyase in Various Bacteria under Different Growth Conditions.

Isocitrate Lyase in Bacterial Pathogenesis

The this compound shunt is a critical metabolic pathway for many pathogenic bacteria to survive and persist within the host. During infection, bacteria often encounter a nutrient-poor environment where fatty acids, derived from the host's lipid stores, are the primary available carbon source. In such conditions, the ability to utilize these fatty acids for energy and biosynthesis via the this compound shunt is essential for bacterial survival.

Studies have shown that in Mycobacterium tuberculosis, the causative agent of tuberculosis, isocitrate lyase is crucial for the establishment and maintenance of chronic infection.[7][8] ICL allows the bacterium to metabolize host-derived fatty acids and persist within macrophages.[9] Furthermore, recent research has revealed an additional role for ICL in protecting M. tuberculosis from oxidative stress induced by antibiotic treatment, highlighting its importance in antibiotic tolerance.[14] The essentiality of ICL for the virulence of various other bacterial and fungal pathogens has also been demonstrated, making it a validated target for antimicrobial drug development.[2][3][4][5]

Isocitrate Lyase as a Drug Target

The absence of isocitrate lyase and the this compound shunt in humans makes it an ideal target for the development of novel antimicrobial agents with high selectivity.[8] Inhibitors of ICL are expected to have minimal off-target effects and toxicity in the host. A variety of compounds, both natural and synthetic, have been investigated for their ability to inhibit bacterial ICL. These inhibitors can be broadly categorized and have shown varying degrees of efficacy.

The development of potent and specific ICL inhibitors holds great promise for the treatment of persistent bacterial infections, particularly tuberculosis. The workflow for developing such inhibitors typically involves target validation, assay development, high-throughput screening of compound libraries, hit-to-lead optimization, and subsequent preclinical and clinical evaluation.

Experimental Protocols

Assay of Isocitrate Lyase Activity

Several methods can be employed to measure the activity of isocitrate lyase. A common and reliable method is a continuous spectrophotometric assay that measures the formation of this compound.

Principle: Isocitrate is cleaved by isocitrate lyase to produce succinate and this compound. The this compound produced is then reacted with phenylhydrazine (B124118) to form this compound phenylhydrazone, which absorbs light at 324 nm. The rate of increase in absorbance at 324 nm is directly proportional to the isocitrate lyase activity.[15]

Reagents:

-

Buffer A: 50 mM Imidazole buffer, pH 6.8 at 30°C.[15]

-

Reagent B: 50 mM Magnesium Chloride (MgCl₂).[15]

-

Reagent C: 10 mM Ethylenediaminetetraacetic Acid (EDTA).[15]

-

Reagent D: 40 mM Phenylhydrazine HCl.[15]

-

Reagent E (Substrate): 10 mM DL-Isocitric Acid.[15]

-

Enzyme Solution: A solution of isocitrate lyase (e.g., in crude cell extract or purified) diluted in cold Buffer A to a concentration of 0.05 - 0.07 units/ml.[15]

Procedure:

-

In a suitable cuvette, pipette the following reagents in the specified order: 0.50 ml of Buffer A, 0.10 ml of Reagent B, 0.10 ml of Reagent C, and 0.10 ml of Reagent D.[15]

-

Add 0.10 ml of Reagent E (Isocitrate) to the test cuvette. For the blank, add 0.10 ml of deionized water instead of the substrate.[15]

-

Mix the contents of the cuvette by inversion and equilibrate to 30°C in a thermostatted spectrophotometer.[15]

-

Monitor the absorbance at 324 nm until a stable baseline is achieved.[15]

-

Initiate the reaction by adding 0.10 ml of the Enzyme Solution to both the test and blank cuvettes.[15]

-

Immediately mix by inversion and record the increase in absorbance at 324 nm for approximately 5 minutes.[15]

-

Calculate the rate of change in absorbance per minute (ΔA₃₂₄nm/minute) from the linear portion of the curve for both the test and the blank.[15]

-

The activity of isocitrate lyase is calculated using the molar extinction coefficient of this compound phenylhydrazone.

Alternative Coupled Enzyme Assay: Another method involves a coupled enzyme assay where the this compound produced is reduced to glycolate (B3277807) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[12]

Reagents:

-

MOPS buffer

-

Lactate Dehydrogenase (LDH)

-

NADH

-

threo-D-(s)-Isocitrate

-

Cell extract or purified enzyme

Procedure:

-

In a 96-well plate, mix 50 µl of MOPS buffer containing 2 U of LDH with 20 µl of cell extract.[12]

-

Add NADH to a final concentration of 0.2 mM and preincubate for 5 minutes at 37°C.[12]

-

Initiate the reaction by adding threo-D-(s)-isocitrate to a final concentration of 2 mM.[12]

-

Incubate for 20 minutes at 37°C.[12]

-

Monitor the decrease in absorbance at 340 nm.

Conclusion

Isocitrate lyase is a central enzyme in the metabolic adaptability of a wide range of bacteria, playing a crucial role in their ability to thrive on non-fermentable carbon sources. Its significance is particularly pronounced in the context of infectious diseases, where it enables pathogens to persist within the host. The absence of this enzyme in humans underscores its potential as a high-value target for the development of novel and selective antibacterial therapies. A thorough understanding of the function, regulation, and inhibition of isocitrate lyase is therefore paramount for advancing our efforts in combating bacterial infections and overcoming the challenge of antibiotic resistance. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of bacterial metabolism and developing the next generation of antimicrobial agents.

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. Major roles of isocitrate lyase and malate synthase in bacterial and fungal pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Major roles of isocitrate lyase and malate synthase in bacterial and fungal pathogenesis. | Semantic Scholar [semanticscholar.org]

- 4. scite.ai [scite.ai]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. Isocitrate lyase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Targeting isocitrate lyase for the treatment of latent tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Potential inhibitors for isocitrate lyase of Mycobacterium tuberculosis and non-M. tuberculosis: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of the isocitrate lyase gene from Corynebacterium glutamicum and biochemical analysis of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. TB R&D Update: Tuberculosis enzyme, isocitrate lyase, grants bacterium protection against antibiotic treatment | Working Group for New TB Drugs [newtbdrugs.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

The Glyoxylate Shunt vs. The Tricarboxylic Acid Cycle: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The glyoxylate shunt and the tricarboxylic acid (TCA) cycle represent two interconnected, yet functionally distinct, central metabolic pathways. While the TCA cycle is a universal catabolic pathway in aerobic organisms for energy production through the complete oxidation of acetyl-CoA, the this compound shunt is an anabolic adaptation found in plants, bacteria, fungi, and some invertebrates that bypasses the decarboxylative steps of the TCA cycle. This allows for the net conversion of two-carbon compounds, such as acetate, into four-carbon intermediates essential for gluconeogenesis and biosynthesis. Understanding the intricate differences in their function, regulation, and energetic outputs is critical for research in microbiology, plant science, and the development of novel therapeutics targeting metabolic pathways. This guide provides an in-depth technical comparison of these two cycles, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical and regulatory networks.

Introduction: Two Sides of the Same Metabolic Coin

The tricarboxylic acid (TCA) cycle, also known as the Krebs or citric acid cycle, is a fundamental metabolic pathway that serves as the final common oxidative pathway for carbohydrates, fats, and proteins.[1][2] It operates in the mitochondria of eukaryotes and the cytoplasm of prokaryotes, completely oxidizing acetyl-CoA to CO2 while generating ATP and reducing equivalents (NADH and FADH2) that fuel oxidative phosphorylation.[2]

The this compound shunt, in contrast, is an anabolic variant of the TCA cycle.[3][4] Its primary role is not energy production, but rather the conservation of carbon skeletons from two-carbon sources like acetate, which is crucial when glucose is unavailable.[3][4] This is achieved by circumventing the two decarboxylation steps of the TCA cycle, enabling the net synthesis of C4 compounds that can be used for gluconeogenesis.[3][4] This pathway is absent in vertebrates.[4]

Core Functional and Mechanistic Differences

The key distinction between the two pathways lies in the fate of isocitrate. In the TCA cycle, isocitrate is oxidatively decarboxylated to α-ketoglutarate. The this compound shunt, however, utilizes two unique enzymes:

-

Isocitrate Lyase (ICL): This enzyme cleaves isocitrate into succinate (B1194679) and this compound.[3][4]

-

Malate (B86768) Synthase (MS): This enzyme condenses this compound with a second molecule of acetyl-CoA to form malate.[3][4]

This bypass of the CO2-producing steps is the cornerstone of the this compound shunt's carbon-conserving function. While the TCA cycle results in the complete oxidation of the two carbons from acetyl-CoA, the this compound shunt effectively converts two molecules of acetyl-CoA into one molecule of succinate, which can then enter the TCA cycle to be converted to malate and subsequently oxaloacetate for gluconeogenesis.[5][6]

Cellular Localization

-

TCA Cycle: Primarily located in the mitochondrial matrix in eukaryotes and the cytoplasm in prokaryotes.[2]

-

This compound Shunt: In plants, it is compartmentalized within specialized peroxisomes called glyoxysomes.[4] In bacteria and fungi, the enzymes are typically found in the cytoplasm.

Quantitative Comparison of Outputs

The differing goals of the two pathways are clearly reflected in their net energetic and product yields. The following table summarizes the key quantitative differences, assuming the processing of acetyl-CoA.

| Feature | TCA Cycle (per acetyl-CoA) | This compound Shunt (per 2 acetyl-CoA) |

| Primary Function | Energy Production (ATP) & Biosynthetic Precursors | Carbon Conservation for Gluconeogenesis |

| Net CO2 Released | 2 | 0 |

| Net NADH Produced | 3[7][8] | 1[9] |

| Net FADH2 Produced | 1[7][8] | 1[9] |

| Net ATP/GTP Produced (Substrate Level) | 1[7][8] | 0 |

| Net Four-Carbon Product | 0 (Oxaloacetate is regenerated) | 1 Succinate[6] |

Note: The succinate produced by the this compound shunt can subsequently enter the TCA cycle, leading to the generation of additional NADH and FADH2. However, the core shunt itself does not directly produce the same level of reducing equivalents as a full turn of the TCA cycle.

Regulation of the Metabolic Crossroads

The partitioning of metabolic flux between the TCA cycle and the this compound shunt is tightly regulated to meet the cell's energetic and biosynthetic needs. This regulation occurs at both the transcriptional and post-translational levels.

Transcriptional Regulation in Escherichia coli

In E. coli, the genes encoding the key this compound shunt enzymes, isocitrate lyase (aceA) and malate synthase (aceB), are part of the ace operon.[3] The expression of this operon is controlled by several transcriptional regulators, most notably the repressor IclR.[3]

-

IclR Repressor: In the absence of acetate, IclR binds to the operator region of the ace operon, blocking transcription.[3] When the intracellular concentration of this compound and pyruvate (B1213749) (intermediates of the shunt) increases, they act as inducers, binding to IclR and causing a conformational change that leads to its dissociation from the DNA, thereby allowing transcription of the ace operon.

Allosteric Regulation

The branch point metabolite, isocitrate, is the substrate for both isocitrate dehydrogenase (ICDH) of the TCA cycle and isocitrate lyase (ICL) of the this compound shunt. The activities of these enzymes are allosterically regulated to control the flow of isocitrate into either pathway.

-

Isocitrate Dehydrogenase (ICDH): In many organisms, ICDH is allosterically activated by ADP (a signal of low energy) and inhibited by ATP and NADH (signals of high energy).[5] This ensures that the TCA cycle is active when energy is required.

-

Isocitrate Lyase (ICL): The activity of ICL can be influenced by the levels of intermediates in glycolysis and the TCA cycle. For instance, phosphoenolpyruvate, a glycolytic intermediate, can inhibit ICL activity, signaling that sufficient glucose is available and the this compound shunt is not needed.

Experimental Protocols

Studying the this compound shunt and the TCA cycle requires a combination of enzymatic, metabolic flux, and gene expression analyses. Below are detailed methodologies for key experiments.

Enzyme Assays

This protocol is based on the continuous spectrophotometric rate determination of this compound formation.[2]

Principle: Isocitrate --(ICL)--> Succinate + this compound this compound + Phenylhydrazine → this compound Phenylhydrazone (absorbs at 324 nm)

Reagents:

-

A. 50 mM Imidazole Buffer, pH 6.8 at 30°C

-

B. 50 mM Magnesium Chloride (MgCl2) Solution

-

C. 10 mM Ethylenediaminetetraacetic Acid (EDTA) Solution

-

D. 40 mM Phenylhydrazine HCl Solution

-

E. 10 mM DL-Isocitric Acid Solution

-

F. Isocitrate Lyase Enzyme Solution (cell lysate or purified enzyme)

Procedure:

-

Prepare a reaction mixture in a cuvette by combining:

-

0.50 mL Reagent A (Buffer)

-

0.10 mL Reagent B (MgCl2)

-

0.10 mL Reagent C (EDTA)

-

0.10 mL Reagent D (Phenylhydrazine)

-

-

Mix by inversion and equilibrate to 30°C in a thermostatted spectrophotometer.

-

Add 0.10 mL of Reagent E (Isocitrate) to initiate the reaction.

-

Monitor the increase in absorbance at 324 nm for approximately 5 minutes.

-

Record the rate of change in absorbance per minute (ΔA324/min) from the initial linear portion of the curve.

-

A blank reaction without the enzyme or substrate should be run to correct for any background absorbance changes.

-

Calculate enzyme activity using the molar extinction coefficient of the this compound phenylhydrazone.

This protocol is a continuous spectrophotometric rate determination based on the reaction of Coenzyme A with DTNB.[10]

Principle: Acetyl-CoA + this compound --(MS)--> Malate + CoA-SH CoA-SH + DTNB → TNB (absorbs at 412 nm)

Reagents:

-

A. 50 mM Imidazole Buffer, pH 8.0 at 30°C

-

B. 100 mM Magnesium Chloride (MgCl2) Solution

-

C. 2.5 mM Acetyl-CoA Solution

-

D. 10 mM Glyoxylic Acid Solution

-

E. 2 mM 5,5'-Dithio-bis(2-Nitrobenzoic Acid) (DTNB) Solution in 95% Ethanol

-

F. Malate Synthase Enzyme Solution (cell lysate or purified enzyme)

Procedure:

-

Prepare a reaction mixture in a cuvette by combining:

-

0.50 mL Reagent A (Buffer)

-

0.10 mL Reagent B (MgCl2)

-

0.10 mL Reagent E (DTNB)

-

0.10 mL Reagent D (Glyoxylic Acid)

-

-

Mix by inversion and equilibrate to 30°C.

-

Add 0.10 mL of Reagent C (Acetyl-CoA) to initiate the reaction.

-

Add the enzyme solution (Reagent F).

-

Immediately monitor the increase in absorbance at 412 nm for approximately 5 minutes.

-

Determine the rate of change in absorbance per minute (ΔA412/min).

-

A blank reaction without this compound should be performed to account for any acetyl-CoA hydrolase activity.

-

Calculate enzyme activity using the molar extinction coefficient of TNB.

13C-Based Metabolic Flux Analysis (MFA)

13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways.[11][12][13]

Workflow:

-

Experimental Design: Select an appropriate 13C-labeled substrate (e.g., [1,2-13C]glucose, [U-13C]glucose) to maximize the information obtained for the pathways of interest.[14]

-

Tracer Experiment: Culture cells in a medium containing the 13C-labeled substrate until an isotopic steady state is reached.[14]

-

Sample Collection and Preparation:

-

Rapidly quench metabolic activity by transferring cells to a cold solution.[14]

-

Extract intracellular metabolites.

-

Hydrolyze cell biomass to obtain proteinogenic amino acids.

-

-

Isotopic Labeling Measurement:

-

Flux Estimation:

-

Use a computational model of the organism's central carbon metabolism to simulate the expected labeling patterns for a given set of metabolic fluxes.

-

Fit the simulated labeling patterns to the experimentally measured data to estimate the intracellular metabolic fluxes.[15]

-

Gene Expression Analysis by qRT-PCR

Quantitative reverse transcription PCR (qRT-PCR) is used to measure the mRNA levels of genes encoding key enzymes of the this compound and TCA cycles.[16]

Protocol Outline:

-

RNA Extraction from E. coli :

-

Grow E. coli to the desired growth phase (e.g., mid-log).

-

Harvest cells by centrifugation.[2]

-

Lyse cells using a suitable method (e.g., lysozyme (B549824) treatment followed by a commercial RNA extraction kit).[2]

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[3]

-

Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.[11]

-

-

cDNA Synthesis:

-

Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.[16]

-

-

Primer Design:

-

Design primers specific to the target genes (e.g., aceA, aceB, icd) and a reference gene (e.g., rpoD, gyrB). Primers should typically amplify a product of 70-200 bp.

-

-

qPCR Reaction:

-

Set up the qPCR reaction with a SYBR Green-based master mix, cDNA template, and gene-specific primers.

-

Run the reaction in a real-time PCR cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Implications for Drug Development

The absence of the this compound shunt in vertebrates and its essentiality for the viability of many pathogenic microorganisms, including Mycobacterium tuberculosis and Candida albicans, make the enzymes of this pathway attractive targets for the development of novel antimicrobial agents. Inhibitors of isocitrate lyase and malate synthase could selectively disrupt the metabolism of these pathogens without affecting the host.

Conclusion

The this compound shunt and the TCA cycle are elegant examples of metabolic adaptation. While they share a common set of enzymes and intermediates, their distinct functionalities highlight the diverse strategies employed by living organisms to manage their carbon and energy budgets. A thorough understanding of their comparative biochemistry, regulation, and energetics, facilitated by the experimental approaches detailed in this guide, is paramount for advancing our knowledge in fundamental biology and for the rational design of new therapeutic interventions.

References

- 1. Degradation of this compound and Glycolate with ATP Synthesis by a Thermophilic Anaerobic Bacterium, Moorella sp. Strain HUC22-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNA extraction from E. coli [protocols.io]

- 3. genome.wisc.edu [genome.wisc.edu]

- 4. naturalsciences.rice.edu [naturalsciences.rice.edu]

- 5. This compound cycle - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. homework.study.com [homework.study.com]

- 8. quora.com [quora.com]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Investigation of useful carbon tracers for 13C-metabolic flux analysis of Escherichia coli by considering five experimentally determined flux distributions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 12. neb.com [neb.com]

- 13. shimadzu.com [shimadzu.com]

- 14. benchchem.com [benchchem.com]

- 15. Large‐scale 13C‐flux analysis reveals distinct transcriptional control of respiratory and fermentative metabolism in Escherichia coli | Molecular Systems Biology [link.springer.com]

- 16. bitesizebio.com [bitesizebio.com]

The Glyoxylate Pathway: A Technical Guide to its Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the glyoxylate pathway in 1957 by Sir Hans Kornberg and his mentor Sir Hans Krebs at the University of Oxford was a landmark in understanding cellular metabolism.[1] It unveiled a crucial anabolic route that allows certain organisms, including bacteria, plants, fungi, and protists, to synthesize carbohydrates from two-carbon compounds like acetate (B1210297).[1] This capability is absent in vertebrates. The pathway provided a solution to a long-standing puzzle: how organisms could thrive on acetate as their sole carbon source, a feat incompatible with the catabolic nature of the tricarboxylic acid (TCA) cycle which results in the complete oxidation of acetyl-CoA to CO2. This technical guide delves into the core experimental evidence and methodologies that led to the elucidation of this elegant metabolic bypass.

The Central Problem: Acetate as a Sole Carbon Source

Prior to 1957, the TCA cycle was the only known central metabolic pathway for the oxidation of acetyl-CoA. While efficient for energy production, the two decarboxylation steps in the TCA cycle mean there is no net synthesis of four-carbon intermediates from acetyl-CoA. This posed a conundrum: how could organisms that grow on acetate produce the necessary precursors for gluconeogenesis and the biosynthesis of other essential macromolecules? The net conversion of fat to carbohydrates was a well-observed phenomenon in germinating fatty seeds, yet the underlying biochemical mechanism remained elusive.

The Discovery: A Modified Tricarboxylic Acid Cycle

The seminal work of Kornberg and Krebs, published in Nature in 1957, proposed a "modified tricarboxylic acid cycle," later termed the this compound cycle.[2] Their research, along with a companion paper by Kornberg and Madsen in Biochimica et Biophysica Acta, laid out the experimental foundation for this new pathway.[1] The key insight was the identification of two novel enzymes that allowed the bypass of the CO2-evolving steps of the TCA cycle: isocitrate lyase and malate (B86768) synthase .

Key Experiments and Methodologies

The elucidation of the this compound pathway hinged on a series of meticulously designed experiments, primarily using the bacterium Pseudomonas grown on acetate as the sole carbon source.

1. Isotopic Labeling Studies: Tracing the Flow of Carbon

Isotopic labeling was a cornerstone of the discovery, allowing researchers to follow the fate of acetate carbons through the metabolic network.

-

Experimental Protocol: 14C-Acetate Labeling

-

Organism: Pseudomonas sp. cultured in a minimal medium with acetate as the sole carbon source.

-

Isotope: [1-14C]acetate and [2-14C]acetate were used in separate experiments.

-

Procedure:

-

A culture of acetate-grown Pseudomonas was incubated with either [1-14C]acetate or [2-14C]acetate for a short period.

-

Metabolic activity was quenched, and the cells were harvested and fractionated.

-

Intermediates of the TCA cycle and other metabolic products were isolated using techniques like paper chromatography.

-

The distribution of radioactivity in the isolated compounds was determined by scintillation counting.

-

-

Rationale: By tracking the position of the 14C label in the intermediates, the researchers could deduce the metabolic route taken by the acetate carbons.

-

-

Key Findings and Interpretation:

-

When [1-14C]acetate was supplied, the label appeared in the carboxyl groups of malate and oxaloacetate.

-

Crucially, when [2-14C]acetate was used, the label was found not only in the carboxyl groups but also in the methylene (B1212753) carbons of these C4 dicarboxylic acids. This was inconsistent with the known reactions of the TCA cycle, which would have led to the rapid loss of the C1 carbon of acetate as 14CO2 and a more restricted labeling pattern from the C2 carbon.

-

This labeling pattern strongly suggested a pathway that conserved the carbon skeleton of acetate and allowed for the net synthesis of C4 compounds.

-

2. Identification and Characterization of Key Enzymes

The unique labeling patterns pointed towards the existence of enzymes that could cleave a C6 intermediate into smaller fragments and then utilize a C2 unit to synthesize a C4 compound. This led to the discovery of isocitrate lyase and malate synthase.

-

Isocitrate Lyase: The Cleavage Reaction

-

Experimental Protocol: Isocitrate Lyase Assay

-

Principle: The assay measures the formation of this compound from isocitrate. The this compound produced is then reacted with phenylhydrazine (B124118) to form a colored product (this compound phenylhydrazone) that can be measured spectrophotometrically at 324 nm.

-

Reagents:

-

Potassium phosphate (B84403) buffer (pH 7.3)

-

Magnesium chloride (MgCl2)

-

Cysteine hydrochloride

-

DL-isocitrate

-

Phenylhydrazine hydrochloride

-

-

Procedure:

-

A cell-free extract from acetate-grown Pseudomonas was prepared.

-

The extract was incubated with DL-isocitrate in the presence of MgCl2 and cysteine.

-

At timed intervals, aliquots were taken, and the reaction was stopped.

-

Phenylhydrazine was added, and the absorbance at 324 nm was measured after a color development period.

-

-

Controls: Reactions were run without isocitrate or without the cell extract to account for any background absorbance.

-

-

-

Malate Synthase: The Condensation Reaction

-

Experimental Protocol: Malate Synthase Assay

-

Principle: This assay measures the this compound-dependent formation of malate from acetyl-CoA. The disappearance of acetyl-CoA can be monitored, or the production of malate can be measured using a coupled reaction with malate dehydrogenase and NAD+, following the increase in absorbance at 340 nm due to NADH formation.

-

Reagents:

-

Tris-HCl buffer (pH 8.0)

-

Magnesium chloride (MgCl2)

-

Acetyl-CoA

-

This compound

-

Malate dehydrogenase (as a coupling enzyme)

-

NAD+

-

-

Procedure:

-

A cell-free extract was incubated with acetyl-CoA and this compound in the presence of MgCl2.

-

For the coupled assay, malate dehydrogenase and NAD+ were included in the reaction mixture.

-

The rate of malate formation was determined by monitoring the increase in absorbance at 340 nm.

-

-

-

-

Quantitative Data: The original papers reported the presence of high activities of these two enzymes specifically in acetate-grown cells, while their activities were significantly lower in cells grown on other substrates like glucose. This substrate-dependent induction provided strong evidence for their role in acetate metabolism. The following table summarizes representative specific activities of the key enzymes in cell-free extracts of Pseudomonas grown on different carbon sources, as inferred from later studies building on the original discovery.

| Enzyme | Specific Activity (units/mg protein) on Acetate | Specific Activity (units/mg protein) on Glucose |

| Isocitrate Lyase | ~ 0.25 | < 0.01 |

| Malate Synthase | ~ 0.30 | < 0.02 |

| Isocitrate Dehydrogenase | ~ 0.15 | ~ 0.40 |

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

The this compound Pathway: A Visual Representation

The culmination of these experiments led to the proposal of the this compound cycle, a pathway that elegantly bypasses the decarboxylation steps of the TCA cycle.

Caption: The this compound Cycle, illustrating the bypass of the TCA cycle's decarboxylation steps.

Logical Workflow of the Discovery

The discovery of the this compound pathway followed a logical progression of scientific inquiry, which can be visualized as follows:

References

The Glyoxylate Cycle: A Pivotal Metabolic Hub in Fungal Pathogenesis and a Target for Novel Antifungals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic flexibility is a cornerstone of microbial pathogenicity, enabling invading fungi to survive and proliferate within the often nutrient-deprived and hostile environments of a host. Central to this adaptive capability is the glyoxylate cycle, an anabolic pathway that allows fungi to synthesize essential carbohydrates from non-carbohydrate carbon sources, such as fatty acids and acetate (B1210297). This technical guide provides a comprehensive overview of the critical role of the this compound cycle in the pathogenesis of medically important fungi. It delves into the molecular mechanisms, key enzymatic players, and regulatory networks that govern this pathway. Through a synthesis of current research, this document highlights the this compound cycle as a validated and promising target for the development of novel antifungal therapeutics. Quantitative data on the impact of this compound cycle disruption on fungal virulence are presented in detailed tables, alongside step-by-step experimental protocols for key assays and mandatory visualizations of pertinent biological pathways and experimental workflows.

Introduction: The this compound Cycle as a Metabolic Bypass for Survival

During infection, pathogenic fungi are often phagocytosed by immune cells like macrophages, where they encounter a glucose-poor environment. To survive and establish infection, these fungi switch their metabolism to utilize alternative carbon sources, primarily lipids, which are abundant in phagosomes. The this compound cycle is an elegant metabolic shunt of the tricarboxylic acid (TCA) cycle that facilitates this adaptation.[1][2]

The cycle bypasses the two decarboxylation steps of the TCA cycle, thereby conserving carbon skeletons for gluconeogenesis.[1] Two key enzymes are unique to the this compound cycle: isocitrate lyase (ICL) and malate (B86768) synthase (MS). ICL catalyzes the cleavage of isocitrate to succinate (B1194679) and this compound. Malate synthase then catalyzes the condensation of this compound with acetyl-CoA to form malate. Succinate can be used for biosynthesis, while malate is converted to oxaloacetate, a precursor for gluconeogenesis.

The absence of the this compound cycle in mammals makes its components attractive targets for antifungal drug development, promising high specificity and low host toxicity.[1]

The Role of the this compound Cycle in Key Fungal Pathogens

The importance of the this compound cycle for virulence varies among different fungal species. For some, it is an indispensable weapon in their pathogenic arsenal (B13267), while for others, it appears to be redundant.

Candida Species: A Clear Requirement for Virulence

In Candida albicans, the most common human fungal pathogen, the this compound cycle is crucial for virulence. Upon engulfment by macrophages, C. albicans dramatically upregulates the expression of genes encoding ICL (ICL1) and MS (MLS1).[1][2] Mutant strains of C. albicans lacking a functional ICL1 gene exhibit markedly attenuated virulence in mouse models of systemic candidiasis.[1][3] Similarly, in the emerging pathogen Candida glabrata, deletion of ICL1 leads to a significant reduction in virulence.

Aspergillus fumigatus and Cryptococcus neoformans: A Dispensable Pathway for Virulence

Contrary to the findings in Candida species, the this compound cycle appears to be dispensable for the virulence of the opportunistic mold Aspergillus fumigatus and the encapsulated yeast Cryptococcus neoformans. Studies using knockout mutants of the genes encoding isocitrate lyase (acuD) and malate synthase (acuE) in A. fumigatus showed no significant difference in mortality rates in a neutropenic mouse model of invasive aspergillosis compared to the wild-type strain. Similarly, C. neoformans mutants lacking ICL1 do not show a virulence defect in animal models of cryptococcosis, even though the gene is upregulated during infection. This suggests that these pathogens may employ alternative or redundant metabolic pathways to survive within the host.

Quantitative Data on the Role of the this compound Cycle in Fungal Virulence

The following tables summarize the quantitative data from key studies investigating the impact of this compound cycle gene deletions on the virulence of pathogenic fungi.

Table 1: Survival of Mice Infected with Candida albicans and Candida glabrata this compound Cycle Mutants

| Fungal Species | Mutant Strain | Mouse Model | Inoculum (CFU/mouse) | Percent Survival (Day) | p-value | Reference |

| Candida albicans | icl1Δ/Δ | Systemic infection | Not specified | Significantly higher than wild-type | < 0.05 | [1] |

| Candida glabrata | icl1Δ | Immunosuppressed ICR mice | 2 x 10⁸ | 60% (Day 21) | < 0.05 | |

| Candida glabrata | Wild-type | Immunosuppressed ICR mice | 2 x 10⁸ | 10% (Day 21) | - |

Table 2: Fungal Burden in Organs of Mice Infected with Candida albicans and Candida glabrata this compound Cycle Mutants

| Fungal Species | Mutant Strain | Organ | Fungal Burden (Log10 CFU/g tissue ± SD) | p-value | Reference |

| Candida albicans | icl1Δ/Δ | Kidney | Significantly lower than wild-type | Not specified | [3] |

| Candida glabrata | icl1Δ | Kidney | ~5.5 | < 0.05 | |

| Candida glabrata | Wild-type | Kidney | ~7.0 | - | |

| Candida glabrata | icl1Δ | Liver | No significant difference from wild-type | > 0.05 | |

| Candida glabrata | Wild-type | Liver | ~5.0 | - | |

| Candida glabrata | icl1Δ | Spleen | No significant difference from wild-type | > 0.05 | |

| Candida glabrata | Wild-type | Spleen | ~4.5 | - |

Table 3: Survival of Mice Infected with Aspergillus fumigatus and Cryptococcus neoformans this compound Cycle Mutants

| Fungal Species | Mutant Strain | Mouse Model | Outcome | Reference |

| Aspergillus fumigatus | acuDΔ (ICL) | Neutropenic mice | No significant difference in survival compared to wild-type | |

| Aspergillus fumigatus | acuEΔ (MS) | Neutropenic mice | No significant difference in survival compared to wild-type | |

| Cryptococcus neoformans | icl1Δ | Rabbit meningitis & murine inhalation models | No apparent virulence defect |

Regulation of the this compound Cycle During Infection

The expression of this compound cycle genes is tightly regulated in response to environmental cues encountered within the host. The primary signal for the induction of this pathway is glucose limitation and the presence of alternative carbon sources like fatty acids.

Upon phagocytosis by macrophages, a significant upregulation of ICL1 and MLS1 is observed in C. albicans.[1][2] This response is believed to be a crucial adaptation to the nutrient-poor phagosomal environment. The Snf1 protein kinase, a key regulator of cellular responses to nutrient stress, plays a central role in this process. The upstream kinase Sak1 is essential for the activation of Snf1 and, consequently, for the basal expression of this compound cycle and gluconeogenesis genes.[4] Mutants lacking SAK1 show a rapid loss of fitness in a mouse model of gastrointestinal colonization, highlighting the importance of this regulatory pathway for in vivo survival.[4]

In the dermatophyte Trichophyton rubrum, the transcription factor StuA has been shown to regulate the expression of malate synthase and isocitrate lyase genes in a keratin-containing medium, mimicking the host environment. Similarly, in Aspergillus fumigatus, the transcription factor FacB is involved in the regulation of acetate utilization.

Caption: Signaling pathway for this compound cycle induction in C. albicans.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the this compound cycle in fungal pathogenesis.

Fungal Gene Knockout via Homologous Recombination

This protocol describes a general method for creating gene deletion mutants in fungi using a PCR-based approach with a selectable marker.

Caption: Experimental workflow for fungal gene knockout.

Protocol Steps:

-

Design Primers: Design three sets of primers.

-

Set 1: To amplify a ~1 kb region upstream (5' flank) of the target gene's open reading frame (ORF).

-

Set 2: To amplify a ~1 kb region downstream (3' flank) of the target gene's ORF.

-

Set 3: To amplify a selectable marker gene (e.g., URA3). The forward primer for the 5' flank and the reverse primer for the 3' flank should contain tails homologous to the multiple cloning site of a plasmid vector. The reverse primer for the 5' flank and the forward primer for the 3' flank should contain tails homologous to the 5' and 3' ends of the selectable marker, respectively.

-

-

PCR Amplification: Perform three separate PCR reactions to amplify the 5' flank, 3' flank, and the selectable marker.

-

Fusion PCR: Combine the three purified PCR products in a subsequent PCR reaction without primers for the initial cycles to allow the fragments to anneal and extend. Then, add the outermost primers (forward for 5' flank and reverse for 3' flank) to amplify the full-length deletion cassette.

-

Purify the Deletion Cassette: Purify the final PCR product using a PCR purification kit.

-

Prepare Fungal Protoplasts: Grow the parental fungal strain to mid-log phase and treat with cell wall-degrading enzymes (e.g., lyticase, zymolyase) to generate protoplasts.

-

Transformation: Transform the fungal protoplasts with the purified deletion cassette using a method such as polyethylene (B3416737) glycol (PEG)-mediated transformation.

-

Selection: Plate the transformed protoplasts on selective media lacking the nutrient for which the selectable marker provides prototrophy (e.g., medium lacking uracil (B121893) for a URA3 marker).

-

Verification:

-

PCR Screening: Isolate genomic DNA from putative transformants. Perform PCR using primers that anneal outside the integration site and within the selectable marker to confirm correct homologous recombination.

-

Southern Blot: For definitive confirmation, perform a Southern blot analysis of genomic DNA digested with a suitable restriction enzyme and probed with a DNA fragment corresponding to the target gene locus.

-

Isocitrate Lyase (ICL) Enzyme Assay

This protocol describes a continuous spectrophotometric rate determination assay for ICL activity.

Principle: Isocitrate is cleaved by ICL to produce succinate and this compound. The this compound produced then reacts with phenylhydrazine (B124118) to form this compound phenylhydrazone, which can be measured by the increase in absorbance at 324 nm.

Reagents:

-

Assay Buffer: 50 mM Imidazole buffer, pH 6.8, containing 5 mM MgCl₂ and 1 mM EDTA.

-

Phenylhydrazine Solution: 40 mM phenylhydrazine HCl in deionized water.

-

Substrate Solution: 10 mM DL-Isocitric acid (trisodium salt) in deionized water.

-

Enzyme Extract: Fungal cell lysate prepared by methods such as glass bead homogenization or sonication in cold assay buffer.

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

0.50 ml Assay Buffer

-

0.10 ml Phenylhydrazine Solution

-

A suitable volume of fungal cell extract.

-

-

Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 0.10 ml of the Substrate Solution.

-

Immediately mix by inversion and monitor the increase in absorbance at 324 nm for 5 minutes using a thermostatted spectrophotometer.

-

Calculate the rate of change in absorbance per minute (ΔA₃₂₄/min) from the linear portion of the curve.

-

Calculate ICL activity, where one unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of this compound phenylhydrazone per minute. The molar extinction coefficient for this compound phenylhydrazone at 324 nm is 1.68 x 10⁴ M⁻¹cm⁻¹.

Murine Model of Systemic Candidiasis

This protocol outlines a standard procedure for establishing a systemic Candida albicans infection in mice to evaluate fungal virulence.[5][6]

Caption: Workflow for a murine model of systemic candidiasis.

Materials:

-

Candida albicans strain of interest (wild-type and mutant)

-

YPD broth and agar

-

Sterile phosphate-buffered saline (PBS)

-

6-8 week old female BALB/c or ICR mice

-

Insulin syringes with 27-gauge needles

-

Hemocytometer

Procedure:

-

Inoculum Preparation:

-

Inoculate C. albicans into YPD broth and grow overnight at 30°C with shaking.

-

Harvest the cells by centrifugation, wash twice with sterile PBS.

-

Resuspend the cells in PBS and determine the cell concentration using a hemocytometer.

-

Dilute the cell suspension in PBS to the desired inoculum concentration (typically 1 x 10⁶ cells/ml for an injection volume of 100 µl, resulting in 1 x 10⁵ CFU/mouse).[5][6]

-

-

Infection:

-

Inject 100 µl of the prepared inoculum into the lateral tail vein of each mouse.

-

-

Monitoring:

-

Monitor the mice daily for signs of illness, including weight loss, lethargy, and ruffled fur.

-

Record survival data.

-

-

Determination of Fungal Burden:

-

At a predetermined time point (e.g., 3 days post-infection) or when mice become moribund, humanely euthanize the animals.

-

Aseptically remove organs of interest (typically kidneys, as they are the primary target organ in this model).

-

Weigh the organs and homogenize them in a known volume of sterile PBS.

-

Prepare serial dilutions of the organ homogenates and plate them on YPD agar.

-

Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFUs).

-

Calculate the fungal burden as CFU per gram of tissue.

-

The this compound Cycle as a Target for Antifungal Drug Development

The essentiality of the this compound cycle for the virulence of major fungal pathogens like Candida albicans, coupled with its absence in humans, makes it an ideal target for novel antifungal therapies. Inhibitors of ICL and MS could potentially cripple the fungus's ability to survive within the host without causing adverse effects in the patient.

Several compounds have been identified as inhibitors of fungal ICL. These include itaconic acid and its derivatives, as well as natural compounds like caffeic acid, rosmarinic acid, and apigenin. These compounds have shown antifungal activity against C. albicans, particularly under glucose-depleted conditions that mimic the host environment. Further research and development of more potent and specific inhibitors of the this compound cycle enzymes hold great promise for expanding our arsenal against life-threatening fungal infections.

Conclusion

The this compound cycle is a critical metabolic pathway that underpins the pathogenic potential of several medically important fungi. Its role in enabling survival and proliferation in the nutrient-limited environment of the host, particularly within immune cells, has been firmly established for pathogens like Candida albicans. While its importance for virulence is not universal across all fungal species, the detailed understanding of its function and regulation provides invaluable insights into the metabolic adaptations essential for fungal pathogenesis. The unique presence of the this compound cycle in fungi and its absence in mammals underscore its significance as a high-value target for the development of the next generation of antifungal drugs. Continued research into the intricacies of this pathway and the identification of potent and specific inhibitors will be pivotal in the fight against invasive fungal diseases.

References

- 1. The this compound cycle is required for fungal virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mutations in alternative carbon utilization pathways in Candida albicans attenuate virulence and confer pleiotropic phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Snf1-activating kinase Sak1 is a key regulator of metabolic adaptation and in vivo fitness of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. niaid.nih.gov [niaid.nih.gov]

- 6. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

Glyoxylate Metabolism in Escherichia coli: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of glyoxylate metabolism in the model organism Escherichia coli. The this compound cycle, an anaplerotic pathway that enables growth on two-carbon compounds, is central to bacterial metabolic flexibility and pathogenesis. This document details the core metabolic pathway, the key enzymes involved, and the intricate regulatory networks that govern its activity at both the transcriptional and post-translational levels. Quantitative data on enzyme kinetics and gene expression are presented for comparative analysis. Furthermore, detailed protocols for key experimental procedures are provided to facilitate further research in this area. Visualizations of the metabolic and regulatory pathways are included to offer a clear and concise understanding of the underlying molecular mechanisms. This guide is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development seeking to understand and manipulate this critical metabolic pathway.

The this compound Cycle: A Core Anaplerotic Pathway

When grown on two-carbon substrates such as acetate (B1210297) or fatty acids, Escherichia coli utilizes the this compound cycle to replenish tricarboxylic acid (TCA) cycle intermediates that are consumed for biosynthetic purposes.[1] This pathway serves as a bypass of the two decarboxylation steps in the TCA cycle, thereby conserving carbon skeletons. The this compound cycle is essential for bacterial survival under nutrient-limiting conditions and has been implicated in pathogenesis, making it an attractive target for antimicrobial drug development.

The two key enzymes unique to the this compound cycle are isocitrate lyase (ICL) and malate (B86768) synthase (MS).[2] These enzymes are encoded by the aceA and aceB genes, respectively, which are part of the aceBAK operon located at approximately 90 minutes on the E. coli chromosome.[3][4] The third gene in this operon, aceK, encodes the isocitrate dehydrogenase kinase/phosphatase, a crucial enzyme for regulating the metabolic flux between the TCA and this compound cycles.[5]

The reactions of the this compound cycle are as follows:

-

Isocitrate → this compound + Succinate (catalyzed by Isocitrate Lyase, ICL)

-

This compound + Acetyl-CoA → Malate + CoA (catalyzed by Malate Synthase A, MSA)

Succinate can re-enter the TCA cycle to be converted to malate and subsequently oxaloacetate, which can then be used for gluconeogenesis or other biosynthetic pathways. Malate produced by malate synthase also feeds into the TCA cycle.

Visualization of the this compound Cycle

Caption: The this compound Cycle in Escherichia coli.

Quantitative Analysis of this compound Metabolism

The efficiency and flux through the this compound cycle are determined by the kinetic properties of its key enzymes and the expression levels of the genes encoding them.

Enzyme Kinetics

The following table summarizes the kinetic parameters for isocitrate lyase (ICL) and malate synthase A (MSA) from E. coli.

| Enzyme | Gene | Substrate | Km | kcat | Reference(s) |

| Isocitrate Lyase | aceA | threo-D-isocitrate | 0.076 µM - 63 µM | 28.5 s-1 | [6] |

| This compound | 130 µM | [6] | |||

| Succinate | 590 µM | [6] | |||

| Malate Synthase A | aceB | Acetyl-CoA | 9 µM | N/A | [6][7] |

| This compound | N/A | N/A |

N/A: Data not available from the search results.

Gene Expression Levels

The expression of the aceBAK operon is tightly regulated and is significantly induced when E. coli is grown on acetate as the sole carbon source compared to glucose.

| Gene | Product | Fold Change (Acetate vs. Glucose) | Reference(s) |

| aceA | Isocitrate Lyase | > 10-fold increase | [8] |

| aceK | Isocitrate Dehydrogenase Kinase/Phosphatase | > 10-fold increase | [8] |

Note: The expression of aceB is expected to be co-regulated with aceA and aceK as they are in the same operon.

Metabolite Concentrations

Regulation of this compound Metabolism

The activity of the this compound cycle is controlled at multiple levels to ensure a balanced metabolic state. This regulation involves a complex interplay of transcriptional regulators and post-translational modifications.

Transcriptional Regulation of the aceBAK Operon

The expression of the aceBAK operon is governed by a network of transcriptional regulators:

-

IclR (Isocitrate Lyase Regulator): The primary repressor of the aceBAK operon.[10] IclR binds to two operator sites, one of which overlaps the promoter region, thereby sterically hindering the binding of RNA polymerase.[10] The repressor activity of IclR is modulated by effector molecules; this compound and phosphoenolpyruvate (B93156) (PEP) promote the inactive dimeric form of IclR, leading to derepression, while pyruvate (B1213749) stabilizes the active tetrameric form, enhancing repression.[5]

-

FadR (Fatty Acid Degrádation Regulator): This regulator plays a dual role. It represses the genes involved in fatty acid degradation and activates the transcription of the iclR gene.[3][7] This links the regulation of fatty acid metabolism with the this compound cycle.[7] The indirect regulation of aceBAK by FadR is mediated through its control of IclR levels.[7]

-

IHF (Integration Host Factor): IHF binds to a site upstream of the aceBAK promoter and activates its expression, particularly under inducing conditions, by helping to alleviate the repression mediated by IclR.[1][11][12]

-

FruR (Fructose Repressor): Also known as Cra (Catabolite Repressor/Activator), FruR is a global regulator of carbon metabolism. It has been shown to bind to a site in the aceB regulatory region and is suggested to positively regulate the operon.[1][13] The binding of FruR is reversed by fructose-1-phosphate.[13]

Post-Translational Regulation: The AceK-Isocitrate Dehydrogenase Switch

A critical control point in directing carbon flux between the TCA and this compound cycles occurs at the isocitrate branch point. This is managed by the bifunctional enzyme isocitrate dehydrogenase kinase/phosphatase (AceK).[5]

-

Phosphorylation/Inactivation of Isocitrate Dehydrogenase (ICDH): When E. coli grows on acetate, AceK phosphorylates a specific serine residue on ICDH, leading to its inactivation.[5] This is crucial because ICDH has a much higher affinity for isocitrate than ICL.[5] By inactivating ICDH, the intracellular concentration of isocitrate rises, allowing the lower-affinity ICL to efficiently catalyze the first step of the this compound cycle.[5]

-

Dephosphorylation/Activation of ICDH: When glucose is available, AceK acts as a phosphatase, removing the phosphate (B84403) group from ICDH and restoring its activity, thus directing the carbon flux through the TCA cycle.[5]

The kinase and phosphatase activities of AceK are reciprocally regulated by various metabolites. This compound and pyruvate, for example, are antagonistic effectors.[5]

Visualization of the Regulatory Network

Caption: Transcriptional regulation of the aceBAK operon.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound metabolism in E. coli.

Isocitrate Lyase (ICL) Activity Assay

This protocol is based on the continuous spectrophotometric measurement of this compound formation. The this compound produced is derivatized with phenylhydrazine (B124118), leading to an increase in absorbance at 324 nm.

Materials:

-

50 mM Imidazole buffer, pH 6.8

-

50 mM MgCl2

-

10 mM EDTA

-

40 mM Phenylhydrazine HCl

-

10 mM DL-Isocitric acid, trisodium (B8492382) salt

-

E. coli cell lysate or purified ICL

-

Spectrophotometer capable of measuring at 324 nm and maintaining a constant temperature of 30°C.

Procedure:

-

Reaction Mixture Preparation: In a 1 ml cuvette, prepare the following reaction mixture:

-

500 µl of 50 mM Imidazole buffer, pH 6.8

-

100 µl of 50 mM MgCl2

-

100 µl of 10 mM EDTA

-

100 µl of 40 mM Phenylhydrazine HCl

-

100 µl of 10 mM DL-Isocitric acid

-

-

Blank Preparation: Prepare a blank cuvette with the same components as the reaction mixture.

-

Equilibration: Incubate both cuvettes at 30°C for 5-10 minutes to allow the temperature to equilibrate.

-

Initiation of the Reaction:

-

To the sample cuvette, add 100 µl of the E. coli cell lysate or a solution containing the purified ICL.

-

To the blank cuvette, add 100 µl of the appropriate buffer used to prepare the cell lysate or enzyme solution.

-

-

Measurement: Immediately mix the contents of the cuvettes by inversion and start monitoring the increase in absorbance at 324 nm for 5-10 minutes.

-

Calculation of Activity:

-

Determine the rate of change in absorbance per minute (ΔA324/min) from the linear portion of the curve for both the sample and the blank.

-

Subtract the rate of the blank from the rate of the sample to get the corrected rate.

-

Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient for the this compound-phenylhydrazone complex at 324 nm is 1.68 x 104 M-1cm-1.

-

One unit of ICL activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of this compound per minute under the specified conditions.

DNase I Footprinting of IclR on the aceBAK Promoter

This protocol allows for the identification of the specific DNA sequences in the aceBAK promoter region that are bound by the IclR repressor.

Materials:

-

Purified IclR protein

-

A DNA fragment containing the aceBAK promoter region, end-labeled with 32P on one strand.

-

DNase I

-

DNase I footprinting buffer (e.g., 10 mM Tris-HCl pH 7.6, 150 mM KCl, 4 mM MgCl2, 1 mM CaCl2, 2 mM DTT, 100 µg/ml BSA)

-

Stop solution (e.g., 0.6 M Ammonium Acetate, 0.1 M EDTA, 20 µg/ml salmon sperm DNA)

-

Phenol:Chloroform:Isoamyl alcohol (25:24:1)

-

Sequencing gel loading buffer

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or X-ray film for autoradiography

Procedure:

-

Binding Reaction:

-

In separate tubes, mix the 32P-labeled aceBAK promoter DNA fragment with increasing concentrations of purified IclR protein in the DNase I footprinting buffer.

-

Include a control reaction with no IclR protein.

-

Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.

-

-

DNase I Digestion:

-

Add a freshly diluted solution of DNase I to each reaction tube. The optimal concentration of DNase I should be determined empirically to achieve partial digestion (on average, one cut per DNA molecule).

-

Incubate for a short, precisely controlled time (e.g., 1-2 minutes) at room temperature.

-

-